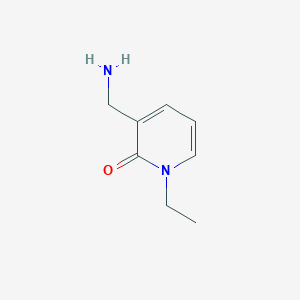

![molecular formula C13H12N4 B1382026 1-Benzylimidazo[4,5-c]pyridin-4-amine CAS No. 1782814-98-5](/img/structure/B1382026.png)

1-Benzylimidazo[4,5-c]pyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

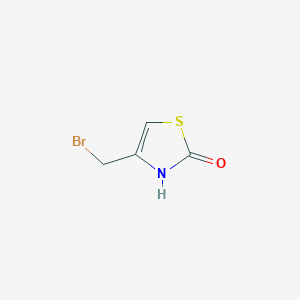

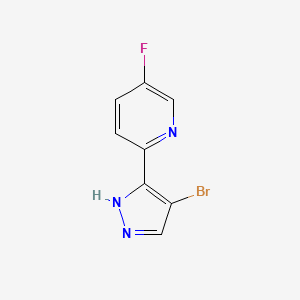

1-Benzylimidazo[4,5-c]pyridin-4-amine is a synthetic compound produced through chemical reactions in laboratories. It is a part of the imidazopyridines group, which are important fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .

Synthesis Analysis

The synthesis of 1-Benzylimidazo[4,5-c]pyridin-4-amine and its derivatives often involves metal-free direct synthesis . For example, a series of 1-benzylbenzimidazole and 3-benzylimidazo[4,5-b]pyridine substituted in the 2-position by an alkanoic or mercaptoalkanoic acid chain was synthesized .Molecular Structure Analysis

The molecular structure of 1-Benzylimidazo[4,5-c]pyridin-4-amine is characterized by an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Benzylimidazo[4,5-c]pyridin-4-amine often involve condensation and cyclization . For example, compound 1l was synthesized from 7d (300 mg, 1.4 mmol) and 8l (418 mg, 2.8 mmol) according to general procedure B and obtained as a brown solid .Physical And Chemical Properties Analysis

The molecular weight of 1-Benzylimidazo[4,5-c]pyridin-4-amine is 224.26 g/mol. More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用

Vaccine Adjuvant Development

1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine: has been identified as a potent Toll-like receptor 7 (TLR7) agonist . TLR7 is crucial for initiating immune responses, and agonists for this receptor can be used as adjuvants to enhance the efficacy of vaccines. This compound, specifically, has shown promise in improving the immunogenicity of influenza vaccines, making them more effective.

Antiviral Therapeutics

The imidazole scaffold, which is part of the compound’s structure, is known for its antiviral properties . Research into derivatives of imidazole has led to the development of drugs that can inhibit viral replication, providing a pathway for new antiviral drugs that could potentially treat a variety of viral infections.

Anti-Cancer Agents

Imidazo[4,5-c]pyridine derivatives have been explored for their potential in cancer therapy . Their ability to interact with various biological targets makes them suitable candidates for the development of anti-cancer drugs, possibly offering new treatments for different types of cancer.

Immunomodulation

As a TLR7 agonist, 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine can modulate the immune system . This property is valuable for treating diseases where the immune system is compromised or overactive, such as autoimmune diseases and allergies.

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including as building blocks for pharmaceuticals, agrochemicals, and dyes.

Material Science Applications

Imidazo[4,5-c]pyridine derivatives have shown potential in material science, particularly in the creation of luminescent materials . These materials can be used in optoelectronic devices, sensors, and imaging applications, highlighting the versatility of the compound.

将来の方向性

The future directions for the research and development of 1-Benzylimidazo[4,5-c]pyridin-4-amine and its derivatives could involve exploring their potential therapeutic significance given their broad spectrum of biological activity profiles . Additionally, the development of new synthetic protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[4,5-c]pyridine skeleton could be another area of focus .

作用機序

Target of Action

The primary target of 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine is the Toll-like receptor 7 (TLR7) . TLR7 is a type of pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by detecting pathogen-associated molecular patterns (PAMPs) unique to pathogens .

Mode of Action

1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine acts as a pure TLR7 agonist . It interacts with TLR7, leading to its activation. This interaction results in the induction of interferon-alpha (IFN-α), which plays essential functions in the control of adaptive immunity .

Biochemical Pathways

Upon activation of TLR7, a cascade of biochemical reactions is triggered, leading to the production of IFN-α . IFN-α is a type of cytokine that plays a vital role in the immune response against viral infections. It does this by inhibiting viral replication within host cells, activating natural killer cells and macrophages, increasing antigen presentation to lymphocytes, and inducing the resistance of host cells to viral infection.

Result of Action

The activation of TLR7 by 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine leads to the induction of IFN-α . This results in a heightened immune response, particularly against viral pathogens. The compound’s action also results in minimal induction of proinflammatory cytokines , suggesting that it could potentially be used to modulate immune responses without causing excessive inflammation.

特性

IUPAC Name |

1-benzylimidazo[4,5-c]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-13-12-11(6-7-15-13)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAHOTXOWKOJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1782814-98-5 |

Source

|

| Record name | 1-benzyl-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)

![Cyclopropanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B1381951.png)

![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)